molecular formula C11H11F3N2O2S B8723600 N-[(R)-(4-Aminophenyl)(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide

N-[(R)-(4-Aminophenyl)(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide

Cat. No. B8723600
M. Wt: 292.28 g/mol
InChI Key: GBBKUOJBAQLKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(R)-(4-Aminophenyl)(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C11H11F3N2O2S and its molecular weight is 292.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(R)-(4-Aminophenyl)(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(R)-(4-Aminophenyl)(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[(R)-(4-Aminophenyl)(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide

Molecular Formula

C11H11F3N2O2S

Molecular Weight

292.28 g/mol

IUPAC Name

N-[(4-aminophenyl)-cyclopropyl-oxo-λ6-sulfanylidene]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H11F3N2O2S/c12-11(13,14)10(17)16-19(18,9-5-6-9)8-3-1-7(15)2-4-8/h1-4,9H,5-6,15H2

InChI Key

GBBKUOJBAQLKJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=NC(=O)C(F)(F)F)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.4 g palladium on charcoal (10%/50% moisture) was added to a solution of 6.9 g (21.44 mmol) (RS)-S-cyclopropyl-S-(4-nitrophenyl)-N-(trifluoroacetyl)sulfoximide in 214 ml ethanol and 39 ml THF and was hydrogenated for 1 hour under normal pressure at 25° C. A further 1.4 g palladium on charcoal was added, and it was hydrogenated for a further 4.5 hours at normal pressure. The mixture was filtered, 1.4 g palladium on charcoal was added to the filtrate again and finally hydrogenated for 45 minutes. The mixture was filtered and concentrated by evaporation. 5.8 g (19.91 mmol; yield: 93%) of the product was obtained.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
214 mL
Type
solvent
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step Two

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